molecular formula C18H19FN2O2 B7338846 (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

カタログ番号: B7338846
分子量: 314.4 g/mol
InChIキー: JBCXNPKKPQPVOH-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, CCR4. CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a role in suppressing the immune system. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer.

作用機序

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, this compound reduces the suppressive activity of Tregs and enhances the anti-tumor activity of effector T cells. This compound also reduces the recruitment of Th2 cells to the tumor microenvironment, which can promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of Tregs in the tumor microenvironment and increase the number of effector T cells. This compound also reduces the expression of immunosuppressive cytokines, such as IL-10 and TGF-β, and increases the expression of pro-inflammatory cytokines, such as IFN-γ and TNF-α. These changes in the immune microenvironment lead to enhanced anti-tumor immunity and reduced tumor growth.

実験室実験の利点と制限

One advantage of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide is its specificity for CCR4, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

Future research on (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Combination therapies with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.
3. Studies to identify biomarkers that can predict response to this compound treatment.
4. Preclinical studies to evaluate the efficacy of this compound in other types of cancer.
5. Studies to understand the mechanisms of resistance to this compound and develop strategies to overcome resistance.
In conclusion, this compound is a promising immunotherapy for cancer that targets the immune checkpoint protein, CCR4. This compound has shown favorable results in preclinical studies and has the potential to enhance anti-tumor immunity and improve survival rates. However, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify strategies to overcome resistance.

合成法

The synthesis of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide involves several steps, including the reaction of 2,4-dichloropyridine with (R)-glycidyl butyrate to form a chiral epoxide intermediate. This intermediate is then reacted with (R)-4-hydroxy-3-methylbenzylamine to form the chiral amine intermediate. The amine intermediate is then reacted with 3-fluoro-4-methylbenzyl isocyanate to form the final product, this compound.

科学的研究の応用

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide has been studied extensively in preclinical models of cancer, including melanoma, lung cancer, and breast cancer. In these models, this compound has been shown to enhance anti-tumor immunity and improve survival rates. This compound has also been shown to synergize with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.

特性

IUPAC Name

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-2-3-13(10-16(12)19)11-21-18(22)15-6-9-23-17(15)14-4-7-20-8-5-14/h2-5,7-8,10,15,17H,6,9,11H2,1H3,(H,21,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXNPKKPQPVOH-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2CCOC2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。